Otx-008
Overview
Description
OTX-008, also known as Calixarene 0118 or PTX008, is a calixarene-based compound and galectin-1 (Gal-1) inhibitor . It has potential anti-angiogenic and antineoplastic activities . It’s currently undergoing a phase I clinical trial .
Molecular Structure Analysis
OTX-008 is a calixarene derivative . Its structure was confirmed by elemental analysis, 1H-NMR spectroscopy, and mass spectrometry . The molecular weight is 937.18 .
Chemical Reactions Analysis
OTX-008 targets galectin-1, at a site distant from the lectin’s carbohydrate-binding site and acts as an allosteric inhibitor of glycan/carbohydrate binding . It has been shown to inhibit agglutination, proliferation, and invasion of cultured cancer cells .
Physical And Chemical Properties Analysis
OTX-008 is a white-to-off-white powder . It is soluble in ethanol . The molecular weight is 937.18 .
Scientific Research Applications
Cancer Research
OTX008 has been used in cancer research, particularly in the study of advanced solid tumors . It’s a synthetic calixarene molecule that binds directly to galectin-1, a multifunctional lectin that modulates cancer cell proliferation and tumor angiogenesis . In vitro pharmacodynamic studies showed that OTX008, at micromolar concentrations, inhibited agglutination, proliferation, and invasion of cultured cancer cells .
Tumor Oxygenation
OTX008 has been found to transiently increase overall tumor oxygenation via vessel normalization in head and neck squamous cell carcinoma (HNSCC) models . This suggests that targeting galectin-1—e.g., by OTX008—may be an effective approach to treat cancer patients as stand-alone therapy or in combination with other standards of care .
Tumor Vessel Normalization
OTX008 induces tumor vessel normalization, which can lead to tumor growth inhibition . This is particularly relevant in the context of human head and neck squamous cell carcinoma models .
Tumor Growth Inhibition
OTX008 has been shown to inhibit tumor growth . This is particularly significant in the context of human head and neck squamous cell carcinoma models .
Combination Therapy
Research has suggested that OTX008 may be effective in combination with other therapies . For example, a study investigated the antineoplastic activity of OTX008 as monotherapy and in combination with sunitinib .
Mechanism of Action
Target of Action
OTX008 is a selective inhibitor of galectin-1 (Gal1) . Gal1 is a carbohydrate-binding protein implicated in various stages of tumorigenesis . It plays a role in cancer cell proliferation, invasion, and tumor angiogenesis .
Mode of Action
OTX008 is a calixarene derivative designed to bind the Gal1 amphipathic β-sheet conformation . It inhibits Gal1 expression and ERK1/2 and AKT-dependent survival pathways in certain cancer cells . It also induces G2/M cell cycle arrest through CDK1 .
Biochemical Pathways
OTX008 affects several biochemical pathways. It inhibits Gal1 expression and ERK1/2 and AKT-dependent survival pathways . It also enhances the anti-proliferative effects of Semaphorin-3A (Sema3A) in certain cells .
Pharmacokinetics
OTX008 has favorable pharmacokinetic properties. After administration, it achieves a high plasma concentration and distributes rapidly . It is eliminated with a half-life of approximately 31.4 hours . OTX008 accumulates in the tumor after repeated administrations, achieving a concentration compatible with the concentrations active in vitro .
Result of Action
OTX008 has demonstrated antineoplastic activity. In cultured cancer cells, it inhibits proliferation and invasion at micromolar concentrations . Antiproliferative effects correlate with Gal1 expression across a large panel of cell lines . Furthermore, it downregulates cancer cell proliferation, invasion, and tumor angiogenesis .
Action Environment
The environment can influence the action of OTX008. For example, the compound’s efficacy can be affected by the expression levels of Gal1 in the cancer cells . Furthermore, combination studies have shown that OTX008 displays synergy with several cytotoxic and targeted therapies, principally when OTX008 is administered first .
Safety and Hazards
Future Directions
OTX-008 has shown promising results in preclinical studies and is currently undergoing a phase I clinical trial . It has been found to inhibit tumor growth and induce tumor vessel normalization in human head and neck squamous cell carcinoma models . These findings suggest that targeting galectin-1, e.g., by OTX-008, may be an effective approach to treat cancer patients as stand-alone therapy or in combination with other standards of care .
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVAQQNDZCZBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H72N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
286936-40-1 | |
Record name | OTX-008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286936401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OTX-008 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OTX-008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JI63CFH5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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